molecular formula C24H19ClN4O3 B11990879 5-(4-((4-Chlorobenzyl)oxy)phenyl)-N'-(3-hydroxybenzylidene)-1H-pyrazole-3-carbohydrazide CAS No. 303107-91-7

5-(4-((4-Chlorobenzyl)oxy)phenyl)-N'-(3-hydroxybenzylidene)-1H-pyrazole-3-carbohydrazide

Cat. No.: B11990879
CAS No.: 303107-91-7
M. Wt: 446.9 g/mol
InChI Key: BCHWVBGRKDCQFB-VULFUBBASA-N
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Description

5-(4-((4-Chlorobenzyl)oxy)phenyl)-N’-(3-hydroxybenzylidene)-1H-pyrazole-3-carbohydrazide is a complex organic compound that features a pyrazole core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-((4-Chlorobenzyl)oxy)phenyl)-N’-(3-hydroxybenzylidene)-1H-pyrazole-3-carbohydrazide typically involves multiple steps:

    Formation of the pyrazole core: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Attachment of the 4-chlorobenzyl group: This step involves the reaction of the pyrazole intermediate with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.

    Formation of the benzylidene hydrazide: This is done by reacting the pyrazole derivative with 3-hydroxybenzaldehyde under reflux conditions in ethanol.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxybenzylidene moiety.

    Reduction: The nitro group in the pyrazole ring can be reduced to an amine.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis.

    Material Science:

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its structural features.

Medicine

    Drug Development: Potential use as a lead compound in the development of anti-inflammatory or anticancer agents.

Industry

    Dye Synthesis: The compound can be used as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 5-(4-((4-Chlorobenzyl)oxy)phenyl)-N’-(3-hydroxybenzylidene)-1H-pyrazole-3-carbohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound’s various functional groups allow it to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with its targets, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Methoxyphenyl)-N’-(3-hydroxybenzylidene)-1H-pyrazole-3-carbohydrazide
  • 5-(4-Methylphenyl)-N’-(3-hydroxybenzylidene)-1H-pyrazole-3-carbohydrazide

Uniqueness

The presence of the 4-chlorobenzyl group in 5-(4-((4-Chlorobenzyl)oxy)phenyl)-N’-(3-hydroxybenzylidene)-1H-pyrazole-3-carbohydrazide imparts unique electronic and steric properties, which can influence its reactivity and interaction with biological targets compared to similar compounds.

Properties

CAS No.

303107-91-7

Molecular Formula

C24H19ClN4O3

Molecular Weight

446.9 g/mol

IUPAC Name

3-[4-[(4-chlorophenyl)methoxy]phenyl]-N-[(E)-(3-hydroxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C24H19ClN4O3/c25-19-8-4-16(5-9-19)15-32-21-10-6-18(7-11-21)22-13-23(28-27-22)24(31)29-26-14-17-2-1-3-20(30)12-17/h1-14,30H,15H2,(H,27,28)(H,29,31)/b26-14+

InChI Key

BCHWVBGRKDCQFB-VULFUBBASA-N

Isomeric SMILES

C1=CC(=CC(=C1)O)/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl

Canonical SMILES

C1=CC(=CC(=C1)O)C=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl

Origin of Product

United States

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